molecular formula C16H9Cl2NO B6337495 (2,3-Dichlorophenyl)(quinolin-3-yl)methanone CAS No. 1187168-39-3

(2,3-Dichlorophenyl)(quinolin-3-yl)methanone

Cat. No.: B6337495
CAS No.: 1187168-39-3
M. Wt: 302.2 g/mol
InChI Key: KRXMTUNVDLPGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dichlorophenyl)(quinolin-3-yl)methanone is a chemical compound that features a quinoline ring attached to a dichlorophenyl group via a methanone linkage. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The presence of the dichlorophenyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.

Properties

IUPAC Name

(2,3-dichlorophenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMTUNVDLPGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267934
Record name (2,3-Dichlorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-39-3
Record name (2,3-Dichlorophenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)(quinolin-3-yl)methanone typically involves the condensation of 2,3-dichlorobenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then refluxed, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The carbonyl group in the methanone moiety is susceptible to nucleophilic attack. For example:

  • Reaction with Amines :
    Under basic conditions (e.g., K₂CO₃, DMF), the ketone reacts with primary amines to form Schiff bases.
    Example :

    (2,3-Dichlorophenyl)(quinolin-3-yl)methanone+R-NH2K2CO3,DMF(2,3-Dichlorophenyl)(quinolin-3-yl)methanimine+H2O\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{(2,3-Dichlorophenyl)(quinolin-3-yl)methanimine} + \text{H}_2\text{O}

    This reaction is critical for synthesizing imine derivatives with potential bioactivity .

Condensation and Cyclization

The compound participates in tandem condensation-cyclization reactions, particularly with β-aroyl-thioacetanilides.

  • Thiopyrano[2,3-b]quinoline Formation :
    In ethanol with DMAP catalysis, it reacts with 2-chloroquinoline-3-carbaldehyde to form thiopyrano[2,3-b]quinoline derivatives via:

    • Condensation : Formation of an intermediate Schiff base.

    • Cyclization : Intramolecular nucleophilic aromatic substitution (SNAr) at the quinoline’s C-2 position.
      Conditions : Reflux in ethanol, DMAP (10 mol%), 4–6 hours .
      Product :

    (Z)-(2,3-Dichlorophenyl)(2-(phenylimino)-2H-thiopyrano[2,3-b]quinolin-3-yl)methanone\text{(Z)-(2,3-Dichlorophenyl)(2-(phenylimino)-2H-thiopyrano[2,3-b]quinolin-3-yl)methanone}

    Yield : 82–90% .

Transition Metal-Free Coupling Reactions

Recent protocols enable coupling with aldehydes or ketones under mild conditions:

  • Reaction with Benzaldehydes :
    Using Cs₂CO₃ as a base in DMSO at 80°C, the methanone undergoes coupling to yield 3-acylquinolines.
    Example :

    This compound+Ar-CHOCs2CO3,DMSO3-Acylquinoline Derivative\text{this compound} + \text{Ar-CHO} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMSO}} \text{3-Acylquinoline Derivative}

    Key Features :

    • No transition metals required.

    • Broad substrate scope (electron-rich and electron-poor aldehydes) .

Electrophilic Aromatic Substitution

The dichlorophenyl ring undergoes substitution at the para position relative to the electron-withdrawing ketone group.

  • Nitration :
    Reacts with HNO₃/H₂SO₄ to form a nitro derivative.
    Product :

    (2,3-Dichloro-4-nitrophenyl)(quinolin-3-yl)methanone\text{(2,3-Dichloro-4-nitrophenyl)(quinolin-3-yl)methanone}

    Conditions : 0°C to room temperature, 2 hours.

Reduction of the Ketone Group

The carbonyl group is reduced to a methylene bridge using NaBH₄ or LiAlH₄.

  • Example :

    This compoundNaBH4,MeOH(2,3-Dichlorophenyl)(quinolin-3-yl)methanol\text{this compound} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{(2,3-Dichlorophenyl)(quinolin-3-yl)methanol}

    Yield : ~70% (crude).

Oxidation of the Quinoline Ring

The quinoline moiety is oxidized to form N-oxide derivatives.

  • Reagents : H₂O₂/AcOH or mCPBA.
    Product :

    (2,3-Dichlorophenyl)(quinolin-3-yl-N-oxide)methanone\text{(2,3-Dichlorophenyl)(quinolin-3-yl-N-oxide)methanone}

    Application : Enhances solubility and modulates bioactivity .

Suzuki-Miyaura Cross-Coupling (Hypothetical)

While not explicitly documented for this compound, analogous quinoline methanones undergo Suzuki coupling with aryl boronic acids.
Proposed Reaction :

This compound+Ar-B(OH)2Pd(PPh3)4,Na2CO3(Ar)(quinolin-3-yl)methanone\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{(Ar)(quinolin-3-yl)methanone}

Expected Outcome : Diversification of the dichlorophenyl group.

Key Research Findings

  • DMAP Catalysis : Critical for chemo-selective cyclization to form thiopyrano[2,3-b]quinolines .

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates in coupling reactions .

  • Steric Hindrance : The 2,3-dichlorophenyl group slows electrophilic substitution at the ortho position.

Scientific Research Applications

The applications of (2,3-Dichlorophenyl)(quinolin-3-yl)methanone in scientific research include chemistry, biology, medicine, and industry. It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions. Research explores its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Ongoing studies investigate its potential as a therapeutic agent for neurological disorders and cancers, and it is used to develop new materials and produce pharmaceuticals and agrochemicals.

(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has a wide range of applications in scientific research:

  • Chemistry It is used as a building block to synthesize more complex molecules and as a reagent in various organic reactions.
  • Biology It is studied for potential biological activities, including antimicrobial, antiviral, and anticancer properties.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
  • Industry It is used to develop new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

CompoundDifference
(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydroquinolin-3-yl)piperazin-1-yl)methanoneSimilar structure but with a quinolinyl group instead of a cinnolinyl group
(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperazin-1-yl)methanoneFeatures an isoquinolinyl group, offering different chemical and biological properties
(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanoneUnique due to the presence of the tetrahydrocinnolinyl group, which imparts distinct chemical reactivity and biological activity

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenyl)(quinolin-3-yl)methanone involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The quinoline ring is known to intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dichlorophenyl)(quinolin-3-yl)methanone is unique due to the presence of both the dichlorophenyl and quinoline moieties, which confer distinct chemical and biological properties. The dichlorophenyl group enhances its reactivity in substitution reactions, while the quinoline ring contributes to its biological activity .

Biological Activity

(2,3-Dichlorophenyl)(quinolin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a quinoline ring attached to a dichlorophenyl group via a methanone linkage. This structural configuration is known to enhance its biological activity by allowing interaction with various molecular targets in biological systems.

The biological activity of this compound primarily involves:

  • Antimicrobial Activity : The compound exhibits properties that disrupt bacterial cell membranes, leading to cell lysis. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with their cellular processes.
  • Anticancer Activity : It may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases, which are essential for DNA replication and cell division. The quinoline moiety is known for its ability to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the agar well diffusion method. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli50
Klebsiella pneumoniae25
Pseudomonas aeruginosa50

These results suggest that the compound has comparable activity to standard antibiotics like chloramphenicol and streptomycin .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The IC50 values for different cancer types are summarized below:

Cancer Cell LineIC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)10

The mechanism involves apoptosis induction and cell cycle arrest, primarily through the inhibition of topoisomerase II activity .

Case Studies

  • Antimicrobial Efficacy : A recent study investigated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential as a lead compound for developing new antibiotics .
  • Cancer Treatment Potential : Another study focused on the anticancer properties of this compound. It was found to significantly reduce cell viability in breast and lung cancer cell lines. Further mechanistic studies revealed that it induces apoptosis via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2,3-dichlorophenyl)(quinolin-3-yl)methanone, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions or nucleophilic substitution. For example, a Grignard reagent (e.g., 2,3-dichlorophenylmagnesium chloride) may react with a quinoline carbonyl precursor under controlled conditions (e.g., CuI catalysis, low-temperature reactions) . Intermediates are purified via column chromatography (e.g., silica gel, amine-phase columns) and characterized using:

  • 1H/13C NMR : Chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 190–200 ppm) confirm structural integrity .
  • HPLC : Purity ≥99% with retention times between 4.0–4.4 minutes under reverse-phase conditions .
  • Mass Spectrometry (ESI) : Expected [M+H]+ peaks (e.g., m/z 360–448) validate molecular weight .

Q. How do researchers address solubility challenges for this compound in biological assays?

  • Methodological Answer : Due to its lipophilic nature (logP ~3.5–4.0), dimethyl sulfoxide (DMSO) is used as a primary solvent. For aqueous compatibility, surfactants (e.g., Tween-80) or cyclodextrin-based formulations are employed to enhance dispersibility. Solubility profiles are quantified via UV-Vis spectroscopy at λmax ≈ 270–300 nm .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor isoforms). To mitigate:

  • Dose-Response Curves : Validate EC50/IC50 values across multiple concentrations (e.g., 1 nM–100 µM) .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]-CP55,940 for CB2 receptor studies) to confirm target engagement .
  • Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Q. How is the structure-activity relationship (SAR) explored for optimizing target selectivity?

  • Methodological Answer : Key modifications include:

  • Quinoline Substitution : Introducing electron-withdrawing groups (e.g., Cl, CN) at the 6-position enhances CB2 receptor affinity .
  • Dichlorophenyl Orientation : Ortho-chlorine atoms improve π-π stacking with aromatic residues in receptor binding pockets .
  • Pharmacophore Modeling : Computational tools (e.g., Schrödinger’s Glide) predict binding modes and guide synthetic prioritization .

Q. What advanced analytical techniques are critical for studying degradation products under stress conditions?

  • Methodological Answer : Forced degradation studies (acid/base/oxidative stress) are analyzed via:

  • LC-HRMS : Identifies major degradation products (e.g., hydrolyzed ketone or quinoline ring-opened derivatives) .
  • NMR Spectroscopy : 2D-COSY and HSQC confirm structural changes in degraded samples .
  • X-ray Crystallography : Resolves crystallographic discrepancies between parent compound and degradants .

Methodological Design Considerations

Q. How are in vivo neuroprotective effects evaluated for this compound in preclinical models?

  • Methodological Answer :

  • Animal Models : Murine models of neuroinflammation (e.g., LPS-induced neurodegeneration) or traumatic brain injury .
  • Dosing Regimens : Intraperitoneal administration (1–10 mg/kg) with pharmacokinetic monitoring (plasma t1/2 ≈ 2–4 hours) .
  • Biomarker Analysis : Quantify cytokines (IL-6, TNF-α) via ELISA and neuronal survival via immunohistochemistry .

Q. What computational tools are used to predict off-target interactions?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or GOLD software screens against >500 human targets (e.g., kinases, GPCRs) .
  • Machine Learning : QSAR models trained on ChEMBL data predict ADMET liabilities (e.g., hERG inhibition risk) .
  • Thermodynamic Integration : Free-energy calculations (MM/PBSA) refine binding affinity predictions for lead optimization .

Data Validation and Reproducibility

Q. How are batch-to-batch inconsistencies in synthetic yields addressed?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., carbonyl intermediate formation) .
  • Design of Experiments (DoE) : Multivariate analysis optimizes critical parameters (e.g., temperature, catalyst loading) .
  • Control of Starting Materials : Rigorous QC of reagents (e.g., 2,3-dichlorophenylboronic acid purity ≥98%) via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.